L-2-Cyanophenylalanine

概要

説明

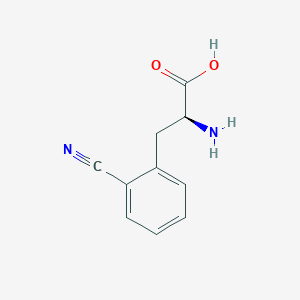

L-2-Cyanophenylalanine, with the chemical formula C11H11NO2, is an amino acid derivative that contains a cyanophenyl group attached to the alpha carbon of the phenylalanine molecule . This compound is a colorless or white solid powder that is insoluble in water but can be dissolved in organic solvents such as methanol, ethanol, and dimethyl glycol .

準備方法

The synthesis of L-2-Cyanophenylalanine typically involves a cyanation reaction. One specific method includes reacting phenylalanine with a cyano-containing reagent to form this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

L-2-Cyanophenylalanine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Chemical Applications

L-2-Cyanophenylalanine serves as a spectroscopic probe in various chemical studies. Its unique photophysical properties allow researchers to investigate protein structures and dynamics effectively. The cyanophenyl group facilitates Förster resonance energy transfer (FRET) and infrared (IR) spectroscopy, enabling detailed analysis of molecular interactions and conformational changes within proteins.

Table 1: Spectroscopic Properties of this compound

| Property | Value |

|---|---|

| Absorption Max (nm) | 280 |

| Emission Max (nm) | 320 |

| Quantum Yield | Variable (dependent on environment) |

Biological Applications

In biological research, this compound is incorporated into proteins to study crucial interactions such as protein-protein interactions, folding processes, and conformational dynamics. It has been particularly useful in the study of antimicrobial peptides like LL-37, where it aids in understanding the peptide's oligomerization and interaction with membranes.

Case Study: Antimicrobial Peptides

A study compared the folding and self-assembly of LL-37 with its rhesus monkey analogue RL-37 using this compound as a probe. The findings revealed that LL-37 forms oligomers with distinct structural characteristics that affect its antimicrobial activity .

Medical Applications

This compound has potential applications in medical diagnostics . It can act as a chelator for radionuclides, enhancing imaging techniques used in diagnostic procedures. Its incorporation into peptides allows for enhanced fluorescence imaging, which is crucial for visualizing biological processes at the molecular level.

Table 2: Medical Applications of this compound

| Application | Description |

|---|---|

| Radionuclide Chelation | Used in imaging for cancer diagnostics |

| Fluorescent Probes | Enhances visualization of protein interactions |

Industrial Applications

In industrial settings, this compound is utilized as a building block in the synthesis of bioactive molecules. Its properties make it suitable for developing new materials in organic synthesis, particularly in creating compounds with specific optical or electronic characteristics.

作用機序

The mechanism of action of L-2-Cyanophenylalanine involves its incorporation into proteins, where it acts as a spectroscopic probe. The cyanophenyl group can participate in Förster resonance energy transfer (FRET) and infrared (IR) spectroscopy, allowing researchers to study protein dynamics and interactions at a molecular level . The compound’s unique photophysical properties enable it to report on the local solvent environment and detect pH changes in biological systems .

類似化合物との比較

L-2-Cyanophenylalanine is unique due to its cyanophenyl group, which imparts distinct photophysical properties. Similar compounds include:

4-Cyanophenylalanine: Another cyanophenylalanine derivative used in spectroscopic studies.

3-Cyanophenylalanine: Similar to 2-cyanophenylalanine, it has comparable spectral features and can be used interchangeably in certain applications.

Phenylalanine: The parent compound, which lacks the cyanophenyl group and thus does not have the same spectroscopic properties.

These compounds share some similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound.

生物活性

L-2-Cyanophenylalanine (L-2-CN) is a non-canonical amino acid that has gained attention in biochemical research due to its unique structural properties and biological activities. As a derivative of phenylalanine, the introduction of a cyano group at the para position enhances its utility in various biophysical studies, particularly in the understanding of protein structure and dynamics. This article delves into the biological activity of L-2-CN, highlighting its applications in protein labeling, fluorescence studies, and enzyme interactions.

1. Protein Labeling and Fluorescence Studies

L-2-CN serves as a powerful fluorescent probe for studying protein conformation and dynamics. Its incorporation into proteins allows researchers to utilize Förster Resonant Energy Transfer (FRET) techniques, which are essential for monitoring conformational changes in proteins.

- FRET Applications : L-2-CN can be paired with thioamide groups to create minimally perturbing FRET pairs. This method has been successfully applied to study the conformational dynamics of proteins such as α-synuclein, which is implicated in neurodegenerative diseases like Parkinson's disease .

- Fluorescence Properties : The fluorescence intensity of L-2-CN is influenced by its environment, particularly through hydrogen bonding interactions with surrounding amino acids. Studies have shown that certain side chains can quench its fluorescence, providing insights into protein folding and interactions .

2. Structural Insights into Peptide Behavior

Research utilizing L-2-CN has revealed significant insights into the structural behavior of antimicrobial peptides (AMPs). For instance, studies on the human cathelicidin LL-37 demonstrated that replacing phenylalanine residues with L-2-CN allowed for detailed analysis of oligomerization and membrane interactions.

- Oligomerization Studies : LL-37 forms oligomers that interact differently with biological membranes compared to its rhesus monkey counterpart RL-37. The use of L-2-CN as a probe helped elucidate the mechanisms by which these peptides permeabilize bacterial membranes .

3. Enzyme Interaction Studies

L-2-CN has also been explored as a substrate or inhibitor in enzyme activity studies. Its structural similarity to natural amino acids allows it to participate in enzymatic reactions, providing valuable data on enzyme selectivity and catalytic mechanisms.

Table 1: Summary of Biological Activities of this compound

Case Study 1: FRET Analysis in α-Synuclein

In a study examining α-synuclein, researchers incorporated L-2-CN through unnatural amino acid mutagenesis. This approach allowed for real-time monitoring of conformational changes during aggregation processes associated with Parkinson's disease. The findings highlighted how specific interactions influenced aggregation pathways, demonstrating the utility of L-2-CN in disease-related research .

Case Study 2: Antimicrobial Peptide LL-37

The investigation into LL-37 utilized L-2-CN to replace phenylalanine residues, revealing differences in oligomerization behavior compared to RL-37. The study concluded that LL-37 could form distinct structures that facilitate membrane permeabilization, showcasing the importance of structural dynamics in antimicrobial action .

特性

IUPAC Name |

(2S)-2-amino-3-(2-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDHPLVCNWBKJN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375804 | |

| Record name | L-2-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263396-42-5 | |

| Record name | L-2-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。